3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride
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Overview
Description
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
The synthesis of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives.
Scientific Research Applications
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
19137-92-9 |
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Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
InChI Key |
QZFKJZKPGLLKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](C1C2=CNC3=CC=CC=C32)C.[Cl-] |
Origin of Product |
United States |
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